molecular formula C12H19N3O4S B2592677 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid CAS No. 1005611-34-6

1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid

Cat. No.: B2592677
CAS No.: 1005611-34-6
M. Wt: 301.36
InChI Key: VJFZGFNBNLBZLA-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Group Analysis

The compound 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid features a hybrid structure integrating pyrazole, piperidine, and sulfonyl-carboxylic acid moieties. Its molecular formula is C₁₂H₁₉N₃O₄S with a molecular weight of 315.39 g/mol .

Key structural components include :

  • Pyrazole core : A five-membered aromatic heterocycle with nitrogen atoms at positions 1 and 2. Substituents include a 1-ethyl group and a 3-methyl group, creating steric and electronic asymmetry.
  • Sulfonyl bridge : A sulfonic acid derivative (SO₂) linking the pyrazole ring to the piperidine moiety.
  • Piperidine-carboxylic acid system : A six-membered saturated nitrogen heterocycle (piperidine) substituted at position 3 with a carboxylic acid group.

Functional group interactions are critical to the compound’s reactivity and stability. The sulfonyl group (electron-withdrawing) polarizes the pyrazole ring, while the carboxylic acid contributes to hydrogen bonding and potential zwitterionic behavior.

Functional Group Position Role in Reactivity
Sulfonyl (SO₂) Pyrazole C4 Electron withdrawal, stabilizes resonance
Carboxylic acid (COOH) Piperidine C3 Hydrogen bonding, acid-base equilibria
Pyrazole N1 Heterocycle Tautomerism, aromatic stabilization

Conformational Studies Through X-ray Crystallography

While direct X-ray crystallographic data for this compound is unavailable in the provided sources, insights can be inferred from analogous structures. For example, 4FA3 (a related piperidine-sulfonyl compound) demonstrates that sulfonyl groups adopt planar geometries due to resonance stabilization. The piperidine ring likely exists in a chair conformation, with the carboxylic acid group positioned equatorially to minimize steric hindrance.

Key conformational features (hypothetical, based on related systems):

  • Pyrazole planarity : The aromatic pyrazole ring maintains coplanarity to delocalize electron density.
  • Sulfonyl-piperidine linkage : The

Properties

IUPAC Name

1-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4S/c1-3-14-8-11(9(2)13-14)20(18,19)15-6-4-5-10(7-15)12(16)17/h8,10H,3-7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFZGFNBNLBZLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)S(=O)(=O)N2CCCC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate 1,3-dicarbonyl compound.

    Sulfonylation: The pyrazole derivative is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.

    Piperidine Ring Formation: The piperidine ring is formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Coupling Reaction: Finally, the pyrazole-sulfonyl derivative is coupled with the piperidine derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The pyrazole ring can also interact with various receptors, modulating their function. These interactions can lead to various biological effects, making the compound a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Pyrazole-Sulfonyl-Piperidine Derivatives

The following table summarizes key analogs and their structural differences:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents/Modifications References
Target Compound C₁₂H₁₉N₃O₄S 301.36 956961-11-8 1-Ethyl-3-methyl-pyrazole, sulfonyl, carboxylic acid
1-[(1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid C₁₁H₁₇N₃O₄S 287.34 Not reported 1,3-Dimethyl-pyrazole (no ethyl group)
1-{[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine-3-carboxylic acid C₁₂H₁₇F₂N₃O₄S 333.35 956935-30-1 Difluoromethyl, 3,5-dimethyl-pyrazole
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid hydrochloride C₁₁H₁₇ClN₃O₄S 314.79 1025031-68-8 3,5-Dimethyl-pyrazole, hydrochloride salt
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid C₁₁H₁₅N₃O₅S 301.32 875163-82-9 Isoxazole ring (replaces pyrazole)
Key Observations:

Pyrazole Substituents: The target compound’s ethyl-methyl-pyrazole group balances lipophilicity and steric bulk, whereas analogs with difluoromethyl () or dimethyl groups () alter electronic properties and metabolic stability.

Functional Group Variations :

  • Hydrochloride salts (e.g., ) improve aqueous solubility but may limit membrane permeability.
  • Difluoromethyl groups () enhance electronegativity, influencing target affinity in enzyme inhibition studies.

Physicochemical and Commercial Properties

Property Target Compound 1,3-Dimethyl-pyrazole Analog Difluoromethyl Analog Isoxazole Analog
Purity ≥95% Not reported Not reported Not reported
Solubility (pH 7.4) Not reported Not reported Not reported >43.2 µg/mL
Storage +4°C Not reported Not reported Not reported
Discussion:
  • Limited solubility data are available for most analogs, but the isoxazole derivative () exhibits moderate solubility (>43.2 µg/mL), likely due to its polar isoxazole ring.
  • The hydrochloride salt () is discontinued in commercial catalogs, suggesting challenges in synthesis or stability.

Biological Activity

1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a sulfonyl group linked to a pyrazole moiety. The structural formula can be represented as follows:

C13H18N4O3S\text{C}_{13}\text{H}_{18}\text{N}_4\text{O}_3\text{S}

This structure is significant as it influences the compound's interaction with biological targets.

Antiviral Properties

Recent studies have highlighted the antiviral potential of pyrazole derivatives, including those similar to this compound. For instance, compounds in this class have shown efficacy against viruses such as Herpes Simplex Virus (HSV) and HIV. A notable study reported that certain pyrazole derivatives exhibited an EC50 value of 0.2 nM against HIV, indicating strong antiviral activity .

Anticancer Activity

The compound's ability to inhibit specific kinases has been explored. Pyrazole derivatives have been noted for their selective inhibition of receptor tyrosine kinases, which are often overactive in cancer cells. For example, compounds targeting the PDGFRA and KIT receptors have shown promising results in preclinical models .

The biological activity of this compound is thought to arise from its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. The presence of the sulfonyl group enhances the compound's binding affinity to target proteins.

Case Studies

StudyFindings
Dawood et al. (2024)Identified new pyrazole derivatives with significant antiviral activity against HSV, with reductions in plaque formation by up to 69% .
Zhang et al. (2024)Developed bis-pyrazole derivatives showing inhibition of RSV replication at micromolar concentrations .
Avapritinib DevelopmentHighlighted the role of piperazine-containing compounds in targeting mutant kinases, demonstrating selective inhibition with subnanomolar IC50 values .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid?

  • The compound can be synthesized via multi-step reactions involving sulfonylation of the pyrazole moiety followed by coupling with a piperidine-carboxylic acid scaffold. Key steps include the use of palladium-based catalysts (e.g., palladium diacetate) and tert-butyl XPhos ligands under inert atmospheres to optimize coupling efficiency. Reaction conditions (e.g., 40–100°C, 5.5–17 h) and purification via acid hydrolysis (e.g., HCl) are critical for yield optimization .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

  • IR spectroscopy identifies functional groups like sulfonyl (S=O, ~1350–1150 cm⁻¹) and carboxylic acid (O-H, ~2500–3300 cm⁻¹).
  • ¹H-NMR confirms regiochemistry of the pyrazole ring (e.g., ethyl and methyl substituents at positions 1 and 3) and piperidine conformation.
  • Mass spectrometry validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns. Elemental analysis ensures purity (>95%) .

Q. What safety protocols are critical during handling and synthesis?

  • The compound is classified as Irritant (Xi) due to sulfonyl and carboxylic acid groups. Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air and consult a physician. First-aid measures should align with GHS guidelines .

Advanced Research Questions

Q. How can computational methods improve reaction design for sulfonamide-containing piperidine derivatives?

  • Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. ICReDD’s approach integrates computational reaction path searches with experimental data to narrow optimal conditions (e.g., solvent, temperature) and reduce trial-and-error experimentation. Machine learning models trained on PubChem data (e.g., logP, pKa) further refine predictions .

Q. What strategies resolve contradictions in reported yields for analogous sulfonamide syntheses?

  • Contradictions often arise from variations in catalyst loading, solvent polarity, or reaction time. Systematic Design of Experiments (DoE) can isolate critical factors. For example, cesium carbonate improves coupling efficiency in palladium-catalyzed reactions, while tert-butyl alcohol enhances solubility of intermediates .

Q. How can X-ray crystallography validate stereochemical assignments in related compounds?

  • Single-crystal X-ray diffraction confirms absolute configuration (e.g., (3S,4R) stereochemistry in piperidine-carboxylic acid derivatives). Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Refinement software (e.g., SHELXL) resolves bond lengths/angles, ensuring structural accuracy .

Q. What in vitro assays are suitable for evaluating bioactivity of this compound?

  • Analgesic/Anti-inflammatory Testing : Carrageenan-induced paw edema models in rodents assess inhibition of prostaglandin synthesis.
  • Ulcerogenicity Assays : Compare gastric mucosal damage vs. NSAIDs (e.g., indomethacin) to evaluate safety.
  • Enzyme Inhibition Studies : Target cyclooxygenase (COX-1/COX-2) using fluorometric or colorimetric substrates .

Methodological Recommendations

  • Synthesis : Prioritize palladium-catalyzed cross-coupling with tert-butyl alcohol as a co-solvent .
  • Purification : Acid-base extraction or column chromatography (silica gel, ethyl acetate/hexane).
  • Data Validation : Cross-reference NMR shifts with PubChem entries (e.g., CID 6486599) .

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